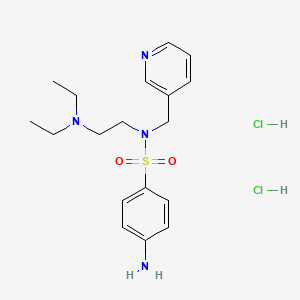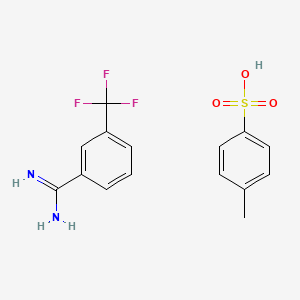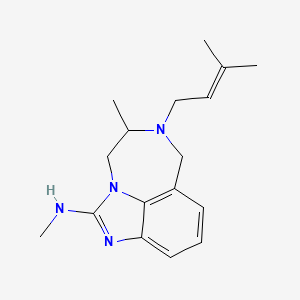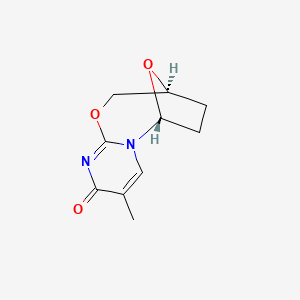
2,5'-Anhydro-3'-deoxythymidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5’-Anhydro-3’-deoxythymidine is a synthetic nucleoside analogue It is structurally related to thymidine, a naturally occurring nucleoside found in DNA
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5’-Anhydro-3’-deoxythymidine typically involves the modification of thymidine or its analogues. One common method starts with 5-methyluridine, which undergoes a series of chemical reactions including halogenation, sulfonylation, and deprotection to yield the desired product . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the transformations.
Industrial Production Methods
For large-scale production, the process is optimized to ensure high yield and purity. The industrial method involves the use of 5-methyluridine as the starting material, which is then subjected to a series of chemical reactions under controlled conditions. The final product is purified using techniques such as crystallization or chromatography .
化学反応の分析
Types of Reactions
2,5’-Anhydro-3’-deoxythymidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
科学的研究の応用
2,5’-Anhydro-3’-deoxythymidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogues.
Biology: This compound is used in studies involving DNA synthesis and repair mechanisms.
Medicine: It has shown potential as an antiviral agent, particularly against HIV.
Industry: It is used in the production of antiviral drugs and as a research tool in pharmaceutical development.
作用機序
The mechanism of action of 2,5’-Anhydro-3’-deoxythymidine involves its incorporation into viral DNA during replication. Once incorporated, it acts as a chain terminator, preventing further elongation of the DNA strand. This inhibits the replication of the virus, thereby reducing its ability to infect new cells .
類似化合物との比較
Similar Compounds
3’-Azido-3’-deoxythymidine (AZT): Another nucleoside analogue used in the treatment of HIV.
2’,3’-Dideoxyinosine (ddl): An antiviral agent used against HIV.
2’,3’-Dideoxycytidine (ddC): Another nucleoside analogue with antiviral properties.
Uniqueness
2,5’-Anhydro-3’-deoxythymidine is unique due to its specific structural modifications, which confer distinct antiviral properties. Compared to other nucleoside analogues, it has shown reduced cytotoxicity and improved efficacy in certain applications .
特性
CAS番号 |
120966-81-6 |
|---|---|
分子式 |
C10H12N2O3 |
分子量 |
208.21 g/mol |
IUPAC名 |
(1R,10S)-4-methyl-8,13-dioxa-2,6-diazatricyclo[8.2.1.02,7]trideca-3,6-dien-5-one |
InChI |
InChI=1S/C10H12N2O3/c1-6-4-12-8-3-2-7(15-8)5-14-10(12)11-9(6)13/h4,7-8H,2-3,5H2,1H3/t7-,8+/m0/s1 |
InChIキー |
PTANPVNJOQVEAF-JGVFFNPUSA-N |
異性体SMILES |
CC1=CN2[C@H]3CC[C@H](O3)COC2=NC1=O |
正規SMILES |
CC1=CN2C3CCC(O3)COC2=NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


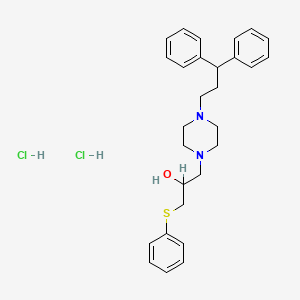
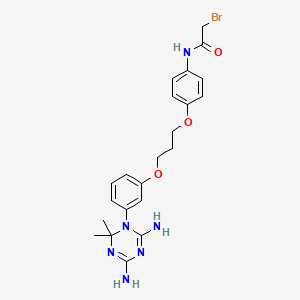
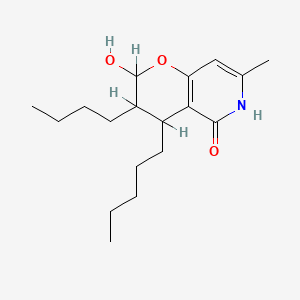
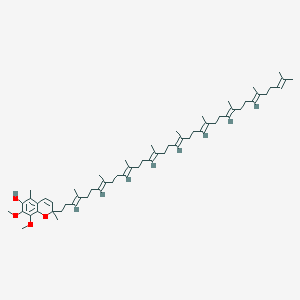
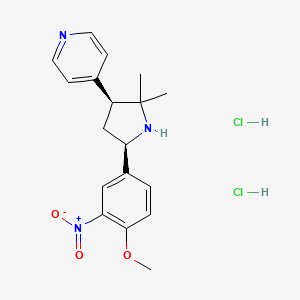
![1-azabicyclo[2.2.2]octan-3-yl 2-cyclohexyl-2-hydroxypent-3-ynoate](/img/structure/B12787303.png)
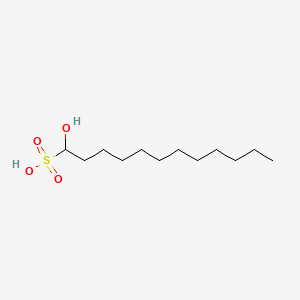
![calcium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[[4-(hydroxymethyl)phenyl]carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B12787317.png)
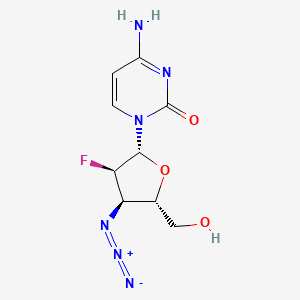
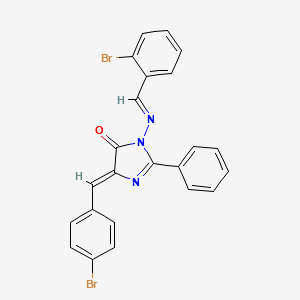
![10-chloro-12,19-diethyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B12787348.png)
